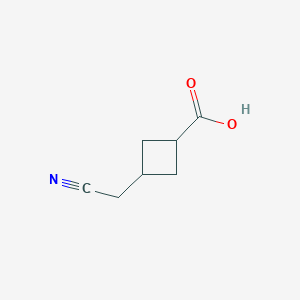

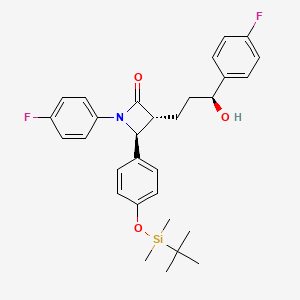

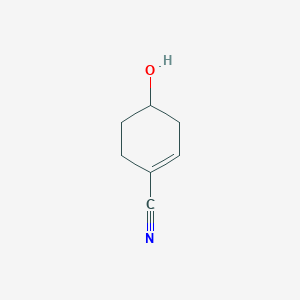

![molecular formula C19H18ClN3O4 B8357108 5-chloro-N-[[2-(4-methoxyphenyl)-1,3-dioxolan-2-yl]methyl]-1H-pyrrolo[2,3-c]pyridine-2-carboxamide CAS No. 800401-77-8](/img/structure/B8357108.png)

5-chloro-N-[[2-(4-methoxyphenyl)-1,3-dioxolan-2-yl]methyl]-1H-pyrrolo[2,3-c]pyridine-2-carboxamide

Overview

Description

Preparation Methods

The synthesis of 5-chloro-N-[[2-(4-methoxyphenyl)-1,3-dioxolan-2-yl]methyl]-1H-pyrrolo[2,3-c]pyridine-2-carboxamide typically involves multi-step organic reactions. Industrial production methods often employ catalytic processes to enhance yield and purity, utilizing reagents such as bromopyridine and acyl chlorides under controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized using agents like potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert it into amines.

Substitution: Halogenation and nitration reactions are common, where reagents like chlorine or nitric acid introduce new functional groups.

Major products from these reactions include halogenated derivatives, nitro compounds, and amines, which can further be used in various chemical syntheses.

Scientific Research Applications

5-chloro-N-[[2-(4-methoxyphenyl)-1,3-dioxolan-2-yl]methyl]-1H-pyrrolo[2,3-c]pyridine-2-carboxamide has been extensively studied for its potential in:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its role in inhibiting specific enzymes and pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of FGFRs. By binding to these receptors, it prevents the activation of downstream signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in cancer therapy, where overactive FGFR signaling is a common feature .

Comparison with Similar Compounds

Similar compounds include other pyrrolopyridine derivatives, such as:

1h-Pyrrolo[2,3-b]pyridine: Known for its anticancer properties.

1h-Pyrazolo[3,4-b]pyridine: Exhibits anti-inflammatory and antimicrobial activities.

1h-Pyrrolo[3,2-c]pyridine: Used in the development of kinase inhibitors for various diseases.

What sets 5-chloro-N-[[2-(4-methoxyphenyl)-1,3-dioxolan-2-yl]methyl]-1H-pyrrolo[2,3-c]pyridine-2-carboxamide apart is its unique combination of substituents, which confer specific biological activities and make it a valuable compound for targeted therapeutic applications.

Properties

CAS No. |

800401-77-8 |

|---|---|

Molecular Formula |

C19H18ClN3O4 |

Molecular Weight |

387.8 g/mol |

IUPAC Name |

5-chloro-N-[[2-(4-methoxyphenyl)-1,3-dioxolan-2-yl]methyl]-1H-pyrrolo[2,3-c]pyridine-2-carboxamide |

InChI |

InChI=1S/C19H18ClN3O4/c1-25-14-4-2-13(3-5-14)19(26-6-7-27-19)11-22-18(24)15-8-12-9-17(20)21-10-16(12)23-15/h2-5,8-10,23H,6-7,11H2,1H3,(H,22,24) |

InChI Key |

HLQNNCNKFOBJTD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2(OCCO2)CNC(=O)C3=CC4=CC(=NC=C4N3)Cl |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

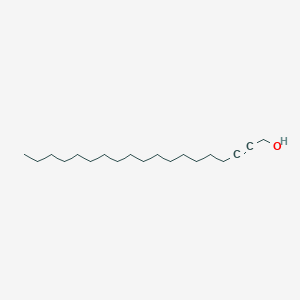

![4-Benzo[1,3]dioxol-5-ylmethyl-piperazine-1-carboxylic acid pyridin-4-ylamide](/img/structure/B8357034.png)

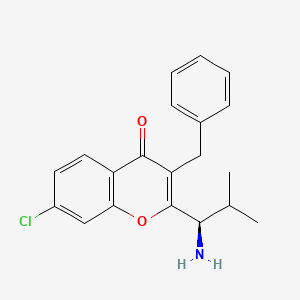

![2-Hydrazinyl-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine](/img/structure/B8357043.png)

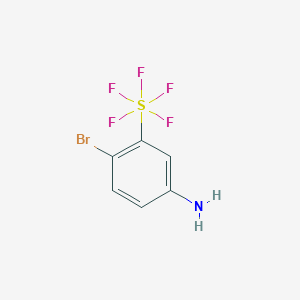

![1,2-Propanediol, 3-[(acetyloxy)methoxy]-, 1,2-diacetate](/img/structure/B8357066.png)

![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-7-carboxylic acid](/img/structure/B8357098.png)